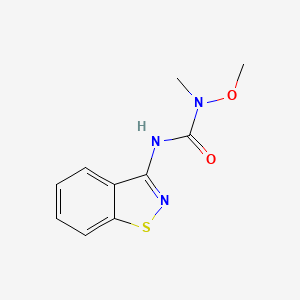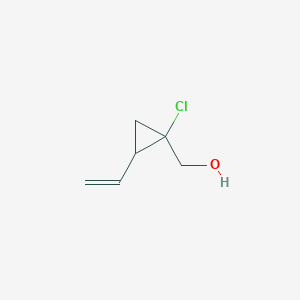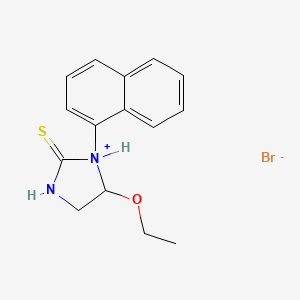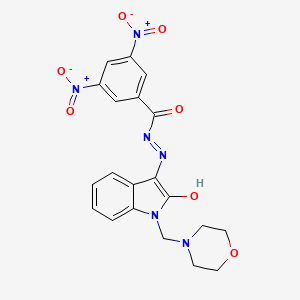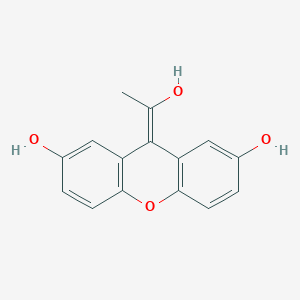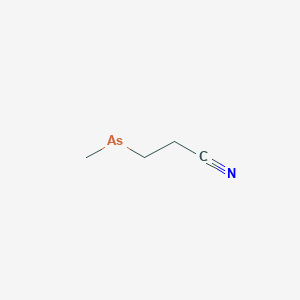![molecular formula C15H16N2O3S B14342102 N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine CAS No. 93375-45-2](/img/structure/B14342102.png)
N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenylcarbamothioyl group attached to a cyclohexene ring, which is further connected to a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine typically involves the reaction of cyclohexanone with phenyl isothiocyanate, followed by the addition of glycine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(7-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboxamide: Known for its herbicidal properties.
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Studied for its biological activities and potential therapeutic applications.
Uniqueness
N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine stands out due to its unique combination of a cyclohexene ring, phenylcarbamothioyl group, and glycine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
93375-45-2 |
|---|---|
Molecular Formula |
C15H16N2O3S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-[[3-oxo-2-(phenylcarbamothioyl)cyclohexen-1-yl]amino]acetic acid |
InChI |
InChI=1S/C15H16N2O3S/c18-12-8-4-7-11(16-9-13(19)20)14(12)15(21)17-10-5-2-1-3-6-10/h1-3,5-6,16H,4,7-9H2,(H,17,21)(H,19,20) |
InChI Key |
VDXTZUNHCPQXIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C(=O)C1)C(=S)NC2=CC=CC=C2)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


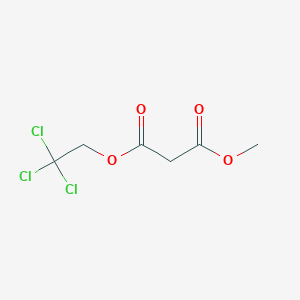
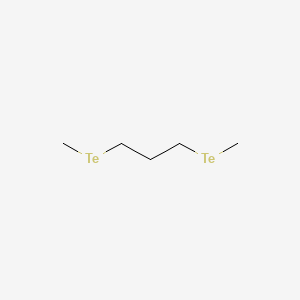
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14342042.png)
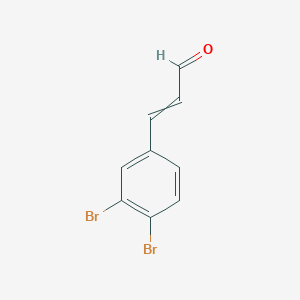
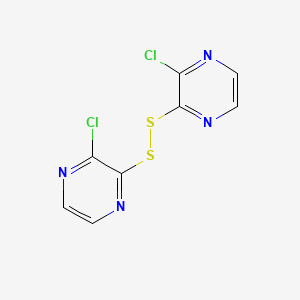
![2-[(4-Bromobutoxy)methyl]oxirane](/img/structure/B14342052.png)

